molecular formula C11H22O B2721205 (2S)-3-Cycloheptyl-2-methylpropan-1-ol CAS No. 2248172-31-6

(2S)-3-Cycloheptyl-2-methylpropan-1-ol

Cat. No.: B2721205
CAS No.: 2248172-31-6
M. Wt: 170.296
InChI Key: AFCIVTZVALRAPP-JTQLQIEISA-N
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Description

(2S)-3-Cycloheptyl-2-methylpropan-1-ol is a chiral secondary alcohol characterized by a cycloheptyl substituent and a methyl branch at the second carbon of the propanol backbone. The (2S)-stereochemistry confers specificity in biological interactions, while the cycloheptyl group enhances lipophilicity compared to smaller cyclic analogs like cyclohexane derivatives. This compound is hypothesized to have applications in medicinal chemistry, particularly in modulating receptor binding or as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name

(2S)-3-cycloheptyl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-12H,2-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCIVTZVALRAPP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cycloheptyl-2-methylpropan-1-ol typically involves the use of cycloheptanone as a starting material. The synthetic route may include the following steps:

    Reduction of Cycloheptanone: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Grignard Reaction: The cycloheptanol is then subjected to a Grignard reaction with methylmagnesium bromide (CH3MgBr) to introduce the methyl group.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield (2S)-3-Cycloheptyl-2-methylpropan-1-ol.

Industrial Production Methods

Industrial production of (2S)-3-Cycloheptyl-2-methylpropan-1-ol may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cycloheptyl-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, potentially converting it to different alcohols or hydrocarbons.

    Substitution: The hydroxyl group in (2S)-3-Cycloheptyl-2-methylpropan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Cycloheptanone or cycloheptanoic acid.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Halogenated derivatives or other functionalized compounds.

Scientific Research Applications

(2S)-3-Cycloheptyl-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Cycloheptyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares (2S)-3-Cycloheptyl-2-methylpropan-1-ol with structurally related alcohols and amino-alcohols, emphasizing molecular features, physicochemical properties, and biological activity.

Structural Analogues from Literature

Table 1: Key Structural Features of Compared Compounds
Compound Name Core Structure Substituents Stereochemistry Key Functional Groups
(2S)-3-Cycloheptyl-2-methylpropan-1-ol Propanol Cycloheptyl, methyl (2S) -OH
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Propanol-aminoether Indole, methoxy, phenoxy-ethylamino Racemic (R,S) -OH, -NH-
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Imp E(EP)) Propanol-aminoether Phenoxy, methoxyethyl, isopropylamino Racemic (R,S) -OH, -NH-
N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine Propylamine Chloroethyl, isopropyl N/A -NH-

Physicochemical Properties

  • Lipophilicity: The cycloheptyl group in the target compound increases logP compared to smaller cycloalkyl analogs (e.g., cyclohexyl) and aromatic substituents (e.g., indole or phenoxy groups in ).
  • Solubility: The hydroxyl group enhances water solubility relative to non-polar analogs like N-(2-chloroethyl)-N-(isopropyl)propan-1-amine , which lacks polar functionalities.
Table 2: Hypothetical Physicochemical Comparison*
Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
(2S)-3-Cycloheptyl-2-methylpropan-1-ol ~184.3 ~3.5 ~10–50
(2R,S)-Indol-propan-2-ol ~430.5 ~2.8 ~5–20
Imp E(EP) ~280.3 ~1.9 ~50–100
N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine ~163.7 ~2.3 ~100–200

Adrenoceptor Binding

Compounds with propanol-aminoether backbones, such as those in , exhibit α1-, α2-, and β1-adrenoceptor binding affinity. The racemic (2R,S)-indol-propan-2-ol derivatives demonstrated antiarrhythmic and hypotensive activities, likely due to adrenergic modulation . In contrast, the target compound lacks an amino group, suggesting divergent mechanisms. Its cycloheptyl group may instead favor interactions with lipophilic binding pockets in other receptor classes.

Stereochemical Specificity

The (2S)-configuration of the target compound could enhance enantioselective interactions compared to racemic mixtures like Imp E(EP) . For example, β-blockers such as propranolol show marked differences in β-adrenoceptor affinity between enantiomers, underscoring the importance of stereochemistry in pharmacological activity.

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